1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone
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Overview
Description
1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone is an organic compound that features both phenolic and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxybenzaldehyde and 3-(trifluoromethyl)phenol.
Formation of Intermediate: The aldehyde group of 2,4-dihydroxybenzaldehyde is first converted to an alcohol via reduction using a reducing agent such as sodium borohydride.
Ether Formation: The intermediate alcohol is then reacted with 3-(trifluoromethyl)phenol in the presence of a base like potassium carbonate to form the ether linkage.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenolic compounds.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone: Lacks the trifluoromethyl group, which may result in different biological activity.
1-(2,4-Dihydroxyphenyl)-2-[4-(trifluoromethyl)phenoxy]ethanone: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone is unique due to the presence of both phenolic and trifluoromethyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c16-15(17,18)9-2-1-3-11(6-9)22-8-14(21)12-5-4-10(19)7-13(12)20/h1-7,19-20H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKCTVHMSNFPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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